Hendecanoate
Description
Hendecanoate (systematic name: Hendecanoic acid or Undecanoic acid) is a saturated medium-chain fatty acid with the chemical formula C₁₁H₂₂O₂ . It is characterized by an 11-carbon alkyl chain terminating in a carboxylic acid group. This compound is commonly utilized in organic synthesis, industrial applications (e.g., lubricants, surfactants), and analytical chemistry as a reference standard. Derivatives such as methyl this compound (C₁₂H₂₄O₂) and ethyl this compound (C₁₃H₂₆O₂) are esters widely used in gas chromatography and mass spectrometry as internal standards .
Properties
Molecular Formula |
C11H21O2- |
|---|---|
Molecular Weight |
185.28 g/mol |
IUPAC Name |
undecanoate |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/p-1 |
InChI Key |
ZDPHROOEEOARMN-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Key Properties of Hendecanoate and Structural Analogs
Key Observations:
Chain Length and Functional Groups: this compound derivatives (methyl/ethyl esters) retain the C11 backbone but exhibit lower polarity and higher volatility than the parent acid, making them suitable for analytical applications . Lead heptadecanoate, with a longer C17 chain and Pb²⁺ ion, demonstrates how metal coordination alters physicochemical properties (e.g., higher molecular weight, toxicity) . Undecanedioic acid’s dual carboxylic groups enhance its utility in polymer crosslinking compared to mono-functional this compound .
Deuterated Derivatives: [²H₂₁]-Methyl this compound is isotopically labeled for precise quantification in mass spectrometry, retaining chemical behavior identical to non-deuterated forms .
Functional Analogs
Table 2: Functional Comparison with Medium-Chain Fatty Acid Derivatives
Key Findings:
- Methyl Pentadecanoate (C15): Longer carbon chain improves hydrophobicity, making it preferable in biodiesel formulations .
- Benzyl Dodecanoate (C12): The benzyl group introduces aromaticity, expanding its use in perfumery but introducing allergenic risks .
- Undecanedioic Acid : Its dual reactivity enables niche applications in high-performance polymers but requires stringent safety protocols .
Research and Industrial Implications
- Analytical Chemistry: Methyl and ethyl hendecanoates are indispensable in lipidomics for calibrating retention times and quantifying fatty acids .
- Toxicity Considerations: While this compound is non-hazardous, analogs like lead heptadecanoate highlight the importance of substituting toxic metals in industrial processes .
- Emerging Applications: Deuterated this compound esters enable advanced metabolic tracing in biomedical research, underscoring the role of isotopic labeling in precision science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
